

spectral data for 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,4-Trimethylheptane

Cat. No.: B082096

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An In-depth Technical Guide to the Spectral Data of 2,2,4-Trimethylheptane

This technical guide provides a comprehensive overview of the spectral data for **2,2,4-trimethylheptane**, targeting researchers, scientists, and professionals in drug development. The information is compiled from various scientific databases and literature, focusing on mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry

Mass spectrometry of **2,2,4-trimethylheptane**, a branched alkane, is characterized by extensive fragmentation, with the molecular ion peak often being of low abundance. The fragmentation pattern is a key identifier for the structure of the molecule.

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of **2,2,4-trimethylheptane** is presented below. The data is sourced from the National Institute of Standards and Technology (NIST) database.^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
27	11.8
29	19.1
39	16.4
41	48.0
43	71.1
55	20.4
56	28.3
57	100.0
70	5.3
71	30.3
85	15.8
99	2.0
142	1.0

Note: Only peaks with a relative intensity of 1.0% or greater are listed, with the exception of the molecular ion peak. The base peak is indicated in bold.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of **2,2,4-trimethylheptane** is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

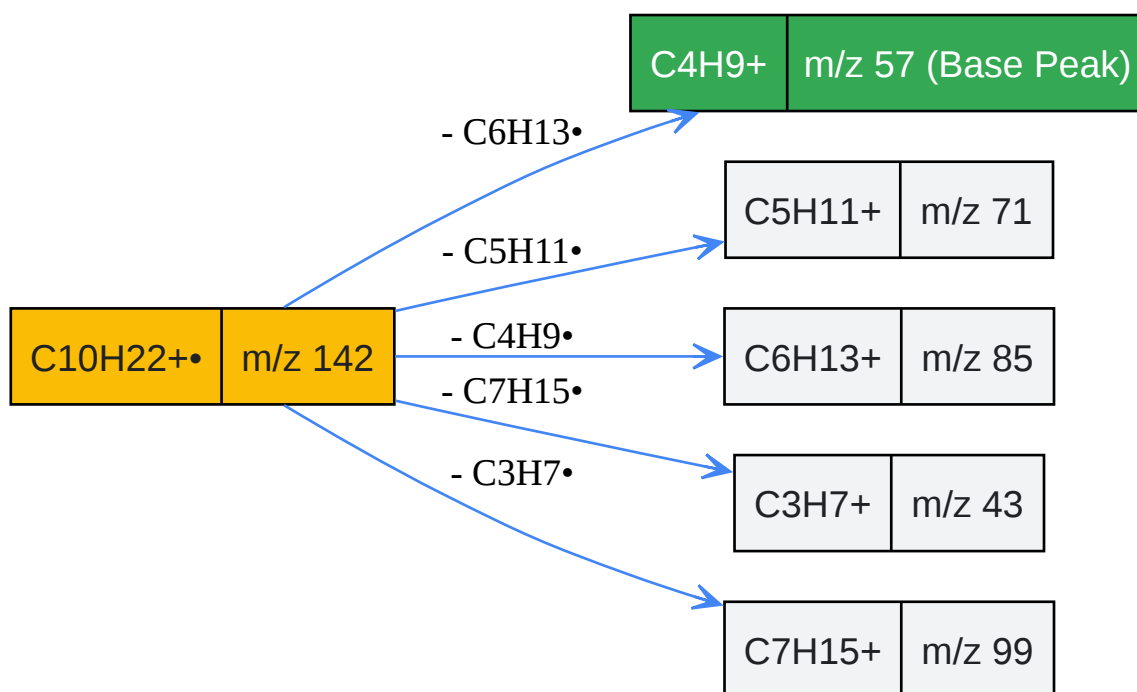
Sample Preparation: For a volatile hydrocarbon like **2,2,4-trimethylheptane**, sample preparation is generally minimal. The pure liquid can be diluted in a volatile solvent such as hexane or dichloromethane.

Instrumentation and Conditions: A general procedure for the analysis of volatile hydrocarbons by GC-MS would involve the following:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated at a temperature of 250 °C.
 - Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is commonly used for hydrocarbon analysis. A typical column might have dimensions of 30 m length, 0.25 mm internal diameter, and a 0.25 µm film thickness.
 - Oven Temperature Program: An initial oven temperature of around 40 °C held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 10-20 °C/min.
 - Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate of about 1-2 mL/min.
- Mass Spectrometer (MS):
 - Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: A mass-to-charge ratio (m/z) scan range of approximately 35-500 amu is typical.

Visualization: Mass Spectrometry Fragmentation Pathway

The fragmentation of **2,2,4-trimethylheptane** is driven by the stability of the resulting carbocations. The base peak at m/z 57 corresponds to the highly stable tertiary butyl cation. Other significant fragments arise from cleavage at the branching points.



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Caption: Proposed fragmentation pathway for **2,2,4-trimethylheptane** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for **2,2,4-trimethylheptane** are available in commercial and subscription-based databases such as SpectraBase.[7] For researchers without access to these databases, predicted NMR spectra can be a useful alternative, though it is important to note that these are computationally generated and may not perfectly match experimental data. [8][9][10][11][12]

Predicted Data Presentation: ¹H and ¹³C NMR

The following tables summarize the predicted chemical shifts for **2,2,4-trimethylheptane**. These values are based on typical chemical shift ranges for alkanes and may vary depending on the solvent and the prediction software used.[13][14][15][16][17]

Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
CH ₃ (C1)	~0.9	Triplet
CH ₂ (C3)	~1.2	Multiplet
CH (C4)	~1.5	Multiplet
CH ₂ (C5)	~1.1	Multiplet
CH ₂ (C6)	~1.3	Multiplet
CH ₃ (C7)	~0.9	Triplet
CH ₃ (at C2)	~0.9	Singlet
CH ₃ (at C4)	~0.9	Doublet

Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C1	~14
C2	~32
C3	~42
C4	~30
C5	~23
C6	~29
C7	~14
CH ₃ (at C2)	~29
CH ₃ (at C4)	~20

Experimental Protocols: NMR Spectroscopy

Sample Preparation: A typical sample for NMR analysis would be prepared by dissolving 5-10 mg of **2,2,4-trimethylheptane** in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3). The solution should be free of any particulate matter.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ^1H) is used.
- ^1H NMR:
 - A standard one-pulse sequence is typically used.
 - The spectral width would be set to cover the expected range for alkanes (e.g., 0-2 ppm).
 - A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
 - The spectral width would be set to cover the expected range for alkanes (e.g., 0-60 ppm).
 - A larger number of scans is required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Similar to NMR data, experimental IR spectra for **2,2,4-trimethylheptane** are available in databases like SpectraBase.^[7] The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.

Data Presentation: Characteristic IR Absorption Bands

The following table lists the expected characteristic infrared absorption bands for a branched alkane like **2,2,4-trimethylheptane**.^{[18][19]}

Wavenumber (cm ⁻¹)	Vibration	Functional Group
2960-2850	C-H stretch	Alkane (CH ₃ , CH ₂ , CH)
1470-1450	C-H bend	Alkane (CH ₂)
1380-1370	C-H bend	Alkane (CH ₃)

Experimental Protocols: Fourier-Transform Infrared (FTIR) Spectroscopy

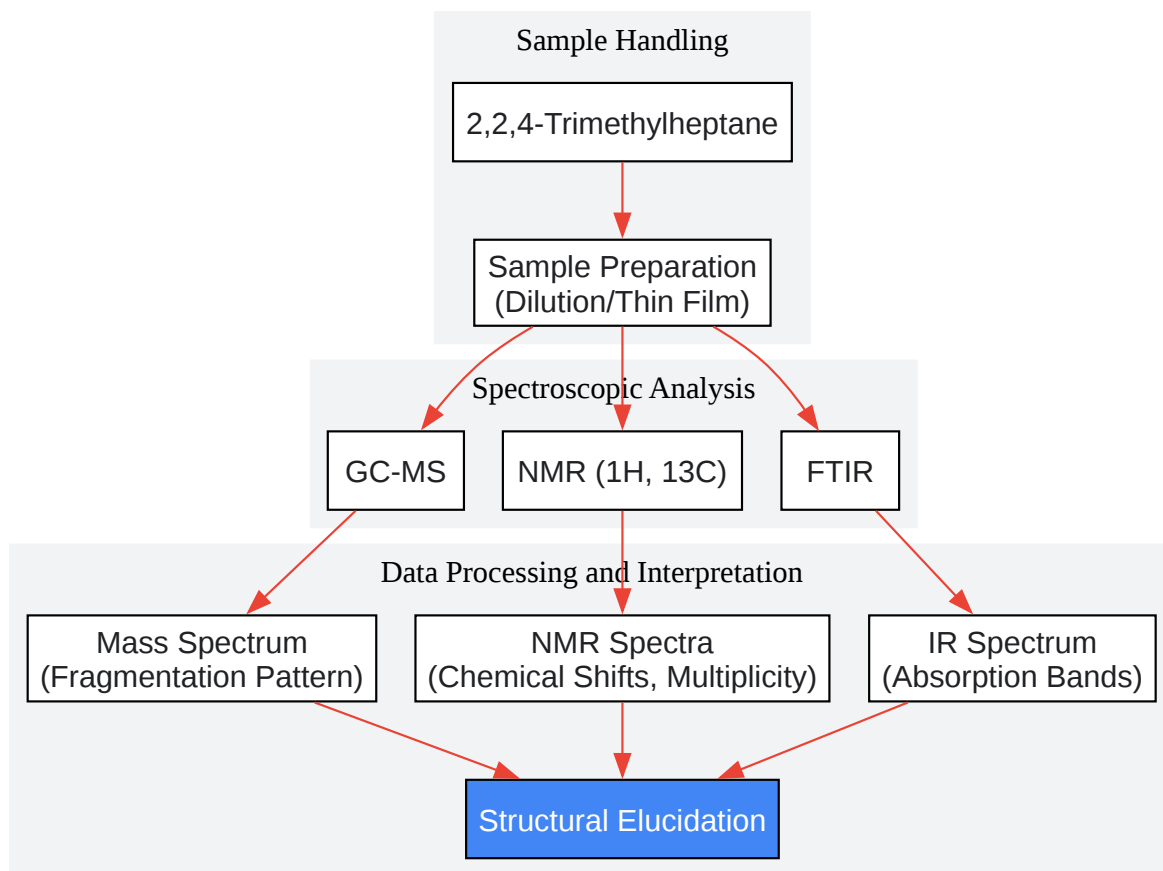
Sample Preparation: As **2,2,4-trimethylheptane** is a volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Mode: Transmission.
- Scan Range: Typically, the mid-infrared range of 4000-400 cm⁻¹ is scanned.
- Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
- Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of a volatile organic compound like **2,2,4-trimethylheptane**.



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Caption: General workflow for the spectroscopic analysis of **2,2,4-trimethylheptane**.

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- To cite this document: BenchChem. [spectral data for 2,2,4-Trimethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082096#spectral-data-for-2-2-4-trimethylheptane]

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